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molecular formula C13H8ClNO3 B8707567 2-Chloro-2'-nitrobenzophenone CAS No. 2894-44-2

2-Chloro-2'-nitrobenzophenone

Cat. No. B8707567
M. Wt: 261.66 g/mol
InChI Key: BPLKGFZXACWQLO-UHFFFAOYSA-N
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Patent
US05706829

Procedure details

A stirred solution of 75 g. of 2-amino-2'- nitrobenzophenone in 700 ml. of hot concentrated hydrochloric acid is cooled to 0° and a solution of 21.5 g. of sodium nitrite in 50 ml. of water is added in the course of 3 hours. The temperature of the suspension is kept at 2-7° during the addition. The resulting clear solution is poured into a stirred solution of 37 g. of cuprous chloride in 350 ml. of hydrochloric acid 1:1. The solid which has formed after a few minutes is filtered off, washed with water and recrystallized from ethanol. Crystals of 2-chloro-2'-nitrobenzophenone melting at 76-79° are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
cuprous chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:18]=[CH:17][CH:16]=[CH:15][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[N+:12]([O-:14])=[O:13])=[O:5].[ClH:19].N([O-])=O.[Na+]>O>[Cl:19][C:2]1[CH:18]=[CH:17][CH:16]=[CH:15][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[N+:12]([O-:14])=[O:13])=[O:5] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=O)C2=C(C=CC=C2)[N+](=O)[O-])C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
cuprous chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The temperature of the suspension is kept at 2-7° during the addition
ADDITION
Type
ADDITION
Details
The resulting clear solution is poured into a stirred solution of 37 g
CUSTOM
Type
CUSTOM
Details
The solid which has formed after a few minutes
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)C2=C(C=CC=C2)[N+](=O)[O-])C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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